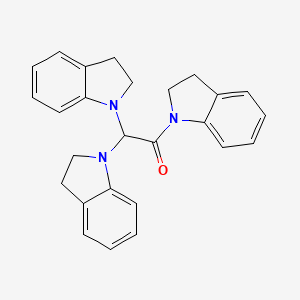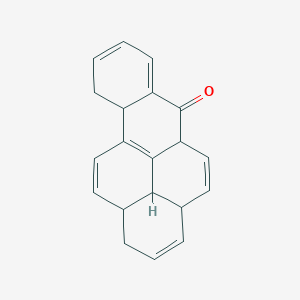![molecular formula C16H26O6Si B12563759 Trimethoxy(3-{3-methoxy-4-[(oxiran-2-yl)methoxy]phenyl}propyl)silane CAS No. 195211-52-0](/img/structure/B12563759.png)
Trimethoxy(3-{3-methoxy-4-[(oxiran-2-yl)methoxy]phenyl}propyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethoxy(3-{3-methoxy-4-[(oxiran-2-yl)methoxy]phenyl}propyl)silane is an organosilicon compound with the molecular formula C14H24O6Si. This compound is known for its versatility and is widely used in various industrial and scientific applications. It is particularly valued for its ability to act as a coupling agent, which helps to improve the adhesion between organic and inorganic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethoxy(3-{3-methoxy-4-[(oxiran-2-yl)methoxy]phenyl}propyl)silane typically involves the reaction of 3-glycidoxypropyltrimethoxysilane with 3-methoxy-4-hydroxybenzyl alcohol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using fixed bed reactors. The process is optimized to ensure high efficiency and cost-effectiveness. The use of advanced catalytic systems and continuous monitoring of reaction parameters are crucial to achieving consistent quality in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethoxy(3-{3-methoxy-4-[(oxiran-2-yl)methoxy]phenyl}propyl)silane undergoes various types of chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols, which can further condense to form siloxane bonds.
Condensation: This reaction involves the formation of siloxane bonds through the elimination of small molecules like water or alcohol.
Epoxide Ring Opening: The oxirane ring in the compound can undergo nucleophilic attack, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Condensation: Often facilitated by the presence of a catalyst such as a metal alkoxide.
Epoxide Ring Opening: Common reagents include nucleophiles like amines, alcohols, and thiols.
Major Products Formed
Siloxanes: Formed through hydrolysis and condensation reactions.
Epoxide Derivatives: Formed through the ring-opening reactions of the oxirane group.
Wissenschaftliche Forschungsanwendungen
Trimethoxy(3-{3-methoxy-4-[(oxiran-2-yl)methoxy]phenyl}propyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between different materials, particularly in the production of composite materials.
Biology: Employed in the functionalization of surfaces for bioassays and biosensors.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants to enhance their performance and durability.
Wirkmechanismus
The mechanism of action of Trimethoxy(3-{3-methoxy-4-[(oxiran-2-yl)methoxy]phenyl}propyl)silane involves its ability to form strong covalent bonds with both organic and inorganic substrates. The compound’s silane group reacts with hydroxyl groups on surfaces, forming stable siloxane bonds. The oxirane group can undergo ring-opening reactions, allowing it to react with various nucleophiles, thereby enhancing its functionality and versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethoxysilane: A simpler silane compound with similar hydrolyzable siloxane bonds.
(3-Glycidoxypropyl)trimethoxysilane: Contains a glycidoxy group, similar to the oxirane group in Trimethoxy(3-{3-methoxy-4-[(oxiran-2-yl)methoxy]phenyl}propyl)silane.
Trimethoxy(3-methylamino)propylsilane: Contains an amino group, offering different reactivity compared to the oxirane group.
Uniqueness
This compound is unique due to its combination of a silane group and an oxirane group. This dual functionality allows it to participate in a wide range of chemical reactions, making it highly versatile for various applications. Its ability to improve adhesion and compatibility between different materials sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
195211-52-0 |
|---|---|
Molekularformel |
C16H26O6Si |
Molekulargewicht |
342.46 g/mol |
IUPAC-Name |
trimethoxy-[3-[3-methoxy-4-(oxiran-2-ylmethoxy)phenyl]propyl]silane |
InChI |
InChI=1S/C16H26O6Si/c1-17-16-10-13(6-5-9-23(18-2,19-3)20-4)7-8-15(16)22-12-14-11-21-14/h7-8,10,14H,5-6,9,11-12H2,1-4H3 |
InChI-Schlüssel |
HVUUVUHMAQDEEQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CCC[Si](OC)(OC)OC)OCC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


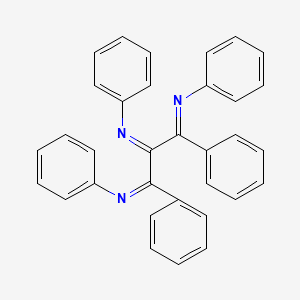

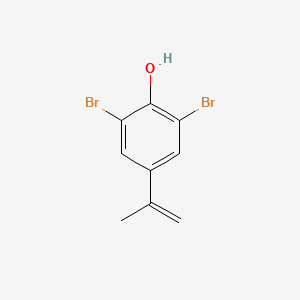
![9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane](/img/structure/B12563702.png)
![Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl-](/img/structure/B12563709.png)
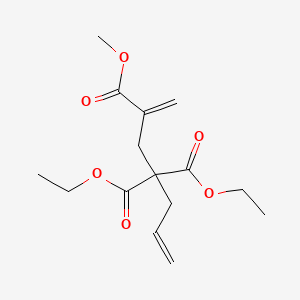
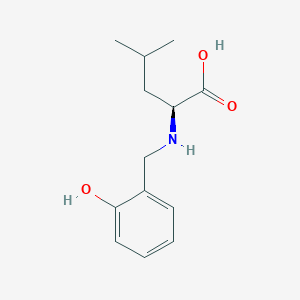
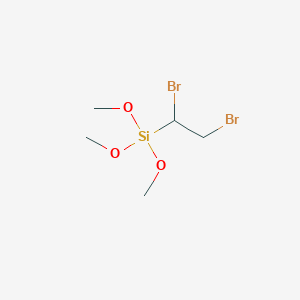
![[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane)](/img/structure/B12563730.png)

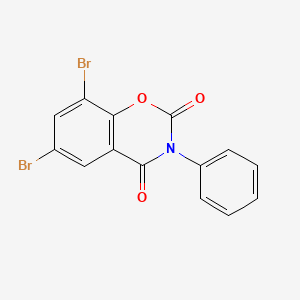
![Pyrrolidine, 3-[(phenylmethoxy)methyl]-1-(phenylmethyl)-, (R)-](/img/structure/B12563747.png)
